molecular formula C14H11ClN2O4 B5698602 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B5698602
M. Wt: 306.70 g/mol
InChI Key: YWUQPKZBIOCLSK-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research to study its effects on various physiological and biochemical processes. It is a potent inhibitor of the Ca2+-activated Cl- channel and has been shown to have a wide range of pharmacological and therapeutic effects.

Mechanism of Action

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid works by inhibiting the Ca2+-activated Cl- channel, which is involved in a wide range of physiological processes, including smooth muscle contraction, epithelial transport, and neuronal signaling. By inhibiting this channel, 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid can modulate the activity of these processes, leading to its pharmacological effects.
Biochemical and Physiological Effects:
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to modulate the activity of ion channels, including the Ca2+-activated Cl- channel, leading to its effects on smooth muscle contraction, epithelial transport, and neuronal signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid in lab experiments is its potent inhibitory effect on the Ca2+-activated Cl- channel. This makes it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of using 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid is its potential off-target effects, which could lead to unintended consequences in experimental systems.

Future Directions

There are several future directions for research involving 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid. One area of research is to further elucidate its mechanism of action on the Ca2+-activated Cl- channel and other ion channels. Another area of research is to explore its potential as a therapeutic agent for various diseases, including cancer. Finally, there is potential for the development of novel analogs of 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid with improved pharmacological properties.

Synthesis Methods

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid can be synthesized by reacting 5-chloro-2-hydroxybenzoic acid with 2-methyl-5-nitroaniline in the presence of phosphorus oxychloride. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid.

Scientific Research Applications

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid has been extensively used in scientific research to study its effects on various physiological and biochemical processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-8-2-4-10(17(20)21)7-12(8)16-14(19)11-6-9(15)3-5-13(11)18/h2-7,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUQPKZBIOCLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide

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